molecular formula C5H12Ge B13820863 1,1-Dimethyl-1-germacyclobutane CAS No. 21961-74-0

1,1-Dimethyl-1-germacyclobutane

Cat. No.: B13820863
CAS No.: 21961-74-0
M. Wt: 144.78 g/mol
InChI Key: WLAOGJGZGDESEM-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1-germacyclobutane is an organogermanium compound with the molecular formula C₅H₁₂Ge It is a cyclic compound featuring a germanium atom in a four-membered ring structure, substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1-germacyclobutane can be synthesized through the cyclization of dimethylchlorogermane. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with dimethylchlorogermane to form the desired germacyclobutane compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1-germacyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can yield germyl derivatives.

    Substitution: The germanium atom in the ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

    Oxidation: Germanium dioxide and other oxidized germanium compounds.

    Reduction: Germyl derivatives.

    Substitution: Substituted germacyclobutanes with various functional groups.

Scientific Research Applications

1,1-Dimethyl-1-germacyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethyl-1-germacyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the germanium atom undergoes changes in oxidation state, leading to the formation of germanium dioxide. In substitution reactions, the germanium atom acts as a nucleophilic center, facilitating the replacement of substituents.

Comparison with Similar Compounds

Similar Compounds

    Germacyclobutane: Lacks the two methyl groups present in 1,1-dimethyl-1-germacyclobutane.

    Dimethylgermetane: Another organogermanium compound with a different ring structure.

    Diallylgermetane: Contains allyl groups instead of methyl groups.

Uniqueness

This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it distinct from other germacyclobutanes and germetanes, providing unique opportunities for research and application in various fields .

Properties

CAS No.

21961-74-0

Molecular Formula

C5H12Ge

Molecular Weight

144.78 g/mol

IUPAC Name

1,1-dimethylgermetane

InChI

InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3

InChI Key

WLAOGJGZGDESEM-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(CCC1)C

Origin of Product

United States

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